

Application Notes: Sodium Sulfite in Flue Gas Desulfurization (FGD)

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Compound of Interest

Compound Name: *Disodium sulfite*

Cat. No.: *B12384655*

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Introduction

Flue gas desulfurization (FGD) is a critical technology for reducing sulfur dioxide (SO_2) emissions from sources like fossil-fuel power plants and industrial boilers.^{[1][2]} Among the various methods, the use of sodium-based sorbents, particularly sodium sulfite (Na_2SO_3), offers high removal efficiencies and the potential for sorbent regeneration. This approach is often employed in wet scrubbing systems and is central to processes like the Wellman-Lord process.^{[1][3][4]}

Principle of Operation

The fundamental chemistry of sodium sulfite-based FGD involves the reaction of acidic SO_2 gas with an aqueous solution of sodium sulfite. The primary reaction is the absorption of SO_2 to form sodium bisulfite (NaHSO_3).^{[3][5]}

Key Chemical Reactions:

- SO_2 Absorption: $\text{Na}_2\text{SO}_3 + \text{SO}_2 + \text{H}_2\text{O} \rightarrow 2\text{NaHSO}_3$

This process is highly efficient, with some sodium-based alkali systems achieving SO_2 removal efficiencies between 90% and 95%.^[6]

The Wellman-Lord Process (Regenerative System)

A significant application of sodium sulfite scrubbing is the Wellman-Lord process, a regenerative technology.[1][2][3] In this process, the sodium bisulfite solution formed during absorption is heated in a crystallizer to reverse the reaction, releasing a concentrated stream of SO₂ and regenerating the sodium sulfite solution for reuse.[1][2][3][4]

- Regeneration Step: $2\text{NaHSO}_3 \text{ (aq)} \rightarrow \text{Na}_2\text{SO}_3 \text{ (aq)} + \text{SO}_2 \text{ (g)} + \text{H}_2\text{O} \text{ (l)}$

The recovered concentrated SO₂ can then be converted into valuable byproducts like elemental sulfur, sulfuric acid, or liquid SO₂.[4][6] This regenerative nature reduces the consumption of sorbent and the production of solid waste, which is a major advantage over non-regenerative processes like limestone scrubbing.[5][6]

Factors Affecting Performance

Several factors can influence the efficiency and economics of sodium sulfite-based FGD:

- Oxidation of Sulfite: Oxygen (O₂) present in the flue gas can oxidize sodium sulfite to sodium sulfate (Na₂SO₄), an inert and irreversible product in this process.[7][8][9] This oxidation represents a loss of active reagent, increasing operational costs.
 - Oxidation Reaction: $2\text{Na}_2\text{SO}_3 + \text{O}_2 \rightarrow 2\text{Na}_2\text{SO}_4$
- Inhibitors: To mitigate unwanted oxidation, inhibitors like sodium thiosulfate (Na₂S₂O₃) can be added to the scrubbing solution.[7][9][10] Thiosulfate works by quenching the free radical chain reaction responsible for sulfite oxidation.[7][9]
- Presence of other Pollutants: Nitrogen dioxide (NO₂) in the flue gas can compete with SO₂ for reaction with sulfite, potentially reducing the SO₂ absorption capacity.[7][9][11]
- pH of the Scrubbing Solution: The pH of the scrubbing solution is a critical parameter. Maintaining an optimal pH (typically between 6 and 7) is essential for efficient SO₂ absorption.[12] Low pH indicates insufficient reagent to neutralize the acidic gas.[5]

Advantages:

- High SO₂ removal efficiency.[6][13]

- The sorbent can be regenerated, reducing waste and raw material costs.[1][5]
- Produces a high-value byproduct (concentrated SO₂ stream).[4]
- The resulting salts are water-soluble, preventing scaling and plugging of equipment that can occur with calcium-based slurries.[5]

Disadvantages:

- Higher cost of sodium-based chemicals compared to limestone.[5]
- Unwanted oxidation of sulfite to sulfate consumes the reagent.[7][8]
- The process can be more complex than non-regenerative systems.

Quantitative Data Presentation

Table 1: Effect of Oxygen on SO₂ Absorption Capacity of Sodium Sulfite Solution

Oxygen Concentration in Flue Gas (%)	SO ₂ Absorption Capacity (g/L)	Resulting Sulfate (SO ₄ ²⁻) Concentration (g/L)
0	9.96	0
6	8.69	5.86

Data sourced from a study on the absorption characteristics of Na₂SO₃ solutions.[7]

Table 2: NO₂ Removal Efficiency Using Sodium Sulfite Solution

Sulfite Concentration (mmol/kg)	Minimum pH	NO ₂ Removal Efficiency (%)
60	8.5	98% (initially)
20	8.5	85%
Not specified	7.5	Up to 8% lower than at pH 8.5

Data from a pilot-scale test using a thiosulfate-inhibited sulfite solution.[\[10\]](#)

Table 3: General Performance of Sodium-Based FGD Systems

System Type	Sorbent	Typical SO ₂ Removal Efficiency	Notes
Wet Scrubbing (Wellman-Lord)	Sodium Sulfite	>95%	Regenerative process, produces concentrated SO₂. [14]
Wet Scrubbing (Dual Alkali)	Sodium Hydroxide / Sulfite	>95%	Uses a sodium solution for scrubbing and lime for regeneration. [15]
Dry Sorbent Injection (DSI)	Sodium Bicarbonate / Trona	70% - 90%	More reactive than calcium-based sorbents in DSI. [16]

| Spray Drying (Semi-Dry) | Sodium Carbonate | 90% - 95% | Can be used in spray dryer absorbers.[\[6\]](#) |

Experimental Protocols

Protocol 1: Determination of SO₂ Removal Efficiency in a Lab-Scale Scrubber

Objective: To measure the efficiency of a sodium sulfite solution in removing SO₂ from a simulated flue gas stream.

Materials:

- Lab-scale packed bed or spray tower scrubber.
- Simulated flue gas source (cylinders of SO₂, N₂, O₂).
- Mass flow controllers to regulate gas composition.

- Sodium sulfite (Na_2SO_3) solution of known concentration (e.g., 0.3-0.5 mol/L).[12]
- pH meter and controller.
- Liquid pump for circulating the scrubbing solution.
- SO_2 gas analyzer (e.g., Testo-350).[11]
- Data acquisition system.

Methodology:

- **Solution Preparation:** Prepare a sodium sulfite solution of the desired concentration in deionized water.
- **System Setup:** Fill the scrubber's reservoir with the prepared solution. Calibrate the SO_2 analyzer, pH meter, and mass flow controllers.
- **Gas Mixture Preparation:** Use mass flow controllers to create a simulated flue gas with a specific SO_2 concentration (e.g., 1000-4300 mg/m³), O_2 concentration, and balance N_2 .[12]
- **Scrubbing Operation:**
 - Start the liquid circulation pump to ensure a constant flow of the scrubbing solution through the scrubber.
 - Introduce the simulated flue gas into the scrubber at a fixed flow rate (L/G ratio of 1-2 L/m³ is a typical starting point).[12]
 - Continuously monitor and record the inlet and outlet SO_2 concentrations using the gas analyzer.
 - Monitor and maintain the pH of the scrubbing solution. For dual-alkali systems, a reagent like NaOH may be added to maintain pH.[10]
- **Data Analysis:**
 - Allow the system to reach a steady state.

- Calculate the SO₂ removal efficiency (η) using the following equation: $\eta (\%) = [(C_{in} - C_{out}) / C_{in}] * 100$ Where C_{in} is the inlet SO₂ concentration and C_{out} is the outlet SO₂ concentration.[11]
- Parameter Variation: Repeat the experiment while varying key parameters such as L/G ratio, pH, temperature, and initial SO₂ concentration to evaluate their impact on efficiency.[17][18]

Protocol 2: Analysis of Sulfite and Sulfate Concentration in Scrubbing Liquor

Objective: To quantify the concentration of sulfite (SO₃²⁻) and its oxidation byproduct, sulfate (SO₄²⁻), in the scrubbing solution.

Materials:

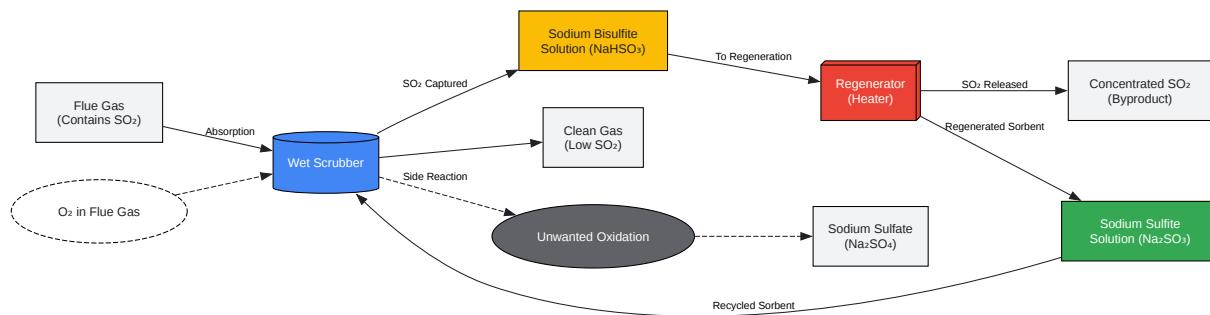
- Ion Chromatograph (IC) with a conductivity or pulsed amperometric detector.[19]
- Anion-exchange column (e.g., IonPac AS14A).[19]
- Mobile phase (e.g., NaOH/Na₂CO₃ solution).[19]
- Formaldehyde solution (as a preservative for sulfite).[19]
- Syringe filters (0.45 μ m).
- Standard solutions of sodium sulfite and sodium sulfate.

Methodology:

- Sample Collection: Collect a sample of the scrubbing liquor from the FGD unit.
- Sample Preservation: Immediately add a small amount of formaldehyde solution to the sample. This forms a stable hydroxymethanesulfonate adduct with the sulfite, preventing its oxidation by dissolved oxygen.[19]
- Sample Preparation:
 - If the sample contains high levels of divalent cations (like Mg²⁺ from process water), precipitate them by adding NaOH solution to raise the pH to ~12.0 and then centrifuge.[19]

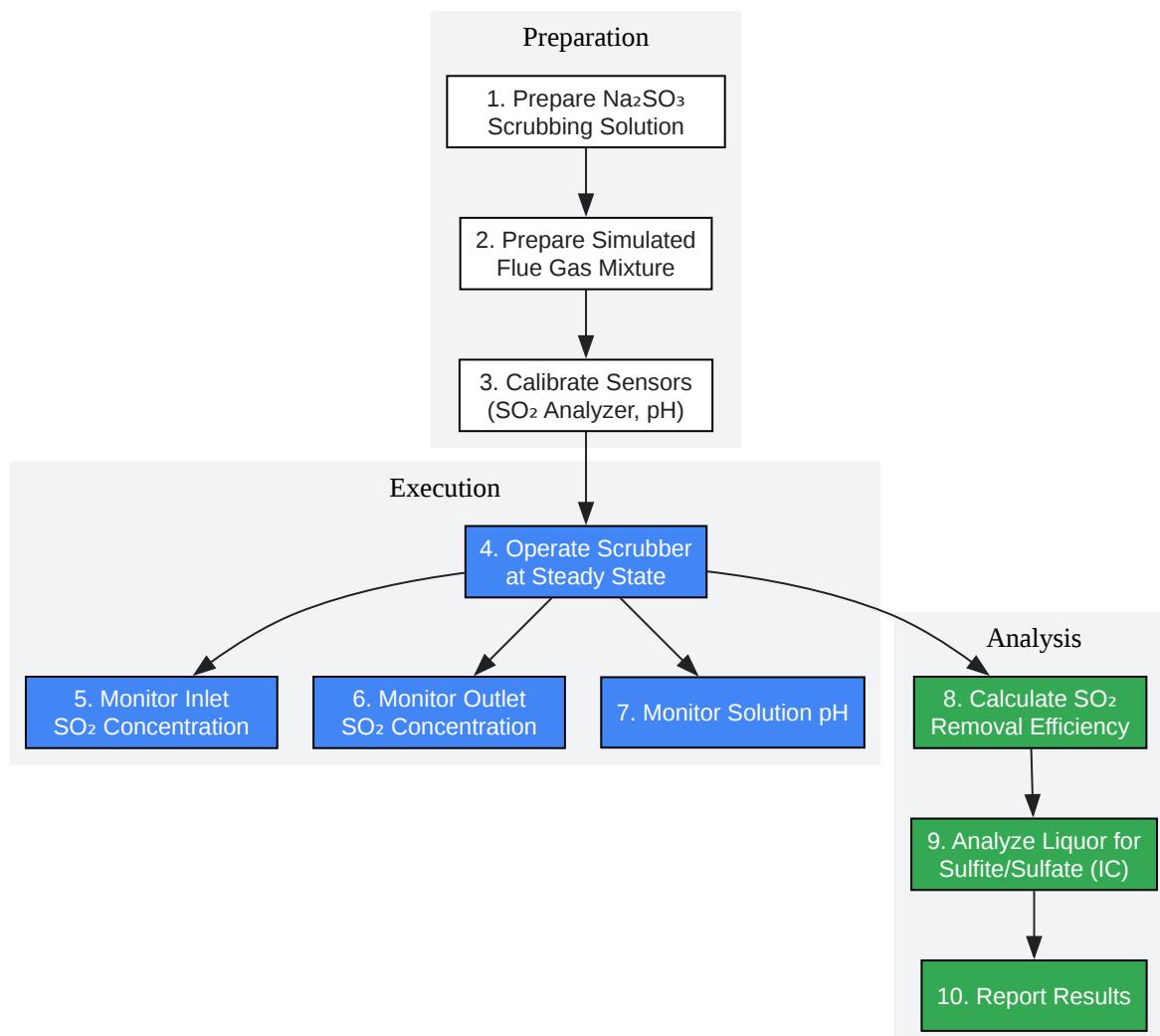
- Filter the supernatant through a 0.45 μm syringe filter before injection into the IC.
- IC Analysis:
 - Set up the ion chromatograph with the appropriate column and mobile phase.
 - Create a calibration curve by running standard solutions of known sulfite and sulfate concentrations.
 - Inject the prepared sample into the IC.
 - Identify and quantify the sulfite and sulfate peaks based on their retention times and the calibration curve.
- Data Reporting: Report the concentrations of sulfite and sulfate in mg/L or mol/L. This data is crucial for assessing the extent of reagent oxidation and the overall health of the scrubbing solution.

Mandatory Visualizations

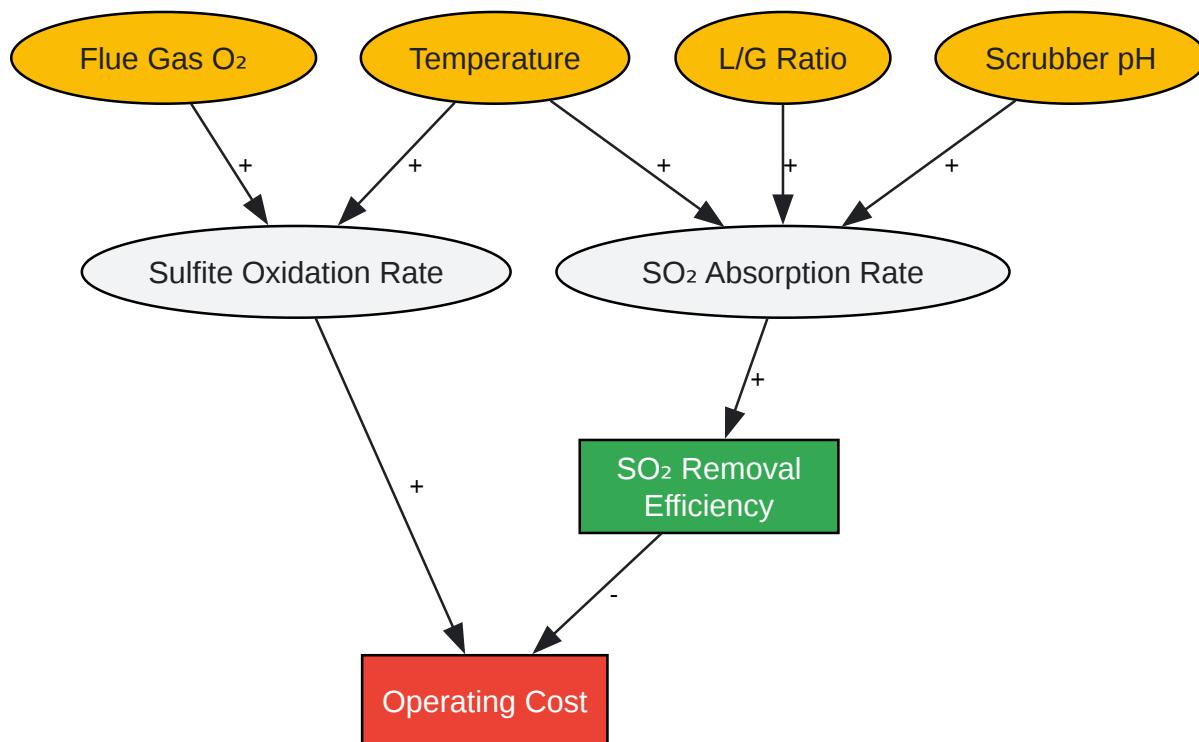


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Caption: Chemical pathway of the regenerative Wellman-Lord FGD process.

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Caption: Experimental workflow for evaluating FGD performance.



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